molecular formula C8H14O3 B105480 Ethyl 6-oxohexanoate CAS No. 27983-42-2

Ethyl 6-oxohexanoate

Cat. No. B105480
CAS RN: 27983-42-2
M. Wt: 158.19 g/mol
InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N
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Description

Ethyl 6-oxohexanoate is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss Ethyl 6-oxohexanoate, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in drug development. These insights can be extrapolated to understand the characteristics and potential uses of Ethyl 6-oxohexanoate.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with readily available precursors. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a detailed reaction mechanism, as determined by various spectroscopic methods . Similarly, the synthesis of ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a statin precursor, is described starting from (S)-malic acid and involves chain elongation and activation steps . These methods could potentially be adapted for the synthesis of Ethyl 6-oxohexanoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 6-oxohexanoate is often determined using X-ray diffraction (XRD) and spectroscopic techniques such as NMR . Theoretical calculations, including density functional theory (DFT), are used to predict and confirm the molecular geometry, vibrational frequencies, and electronic properties . These analyses provide a comprehensive understanding of the molecular structure, which is crucial for predicting the reactivity and properties of Ethyl 6-oxohexanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 6-oxohexanoate can be inferred from their functional groups and electronic properties. For example, the presence of cyano, ester, and keto groups in these compounds suggests a range of possible chemical reactions, such as nucleophilic addition or condensation reactions . The regioselective chlorination of a methyl group in a related compound demonstrates the potential for selective functionalization of Ethyl 6-oxohexanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The stability, charge distribution, and potential for intermolecular interactions can be assessed through NBO analysis and HOMO-LUMO studies . These properties are essential for understanding the behavior of Ethyl 6-oxohexanoate in different environments, which is important for its storage, handling, and application in various chemical processes.

Scientific Research Applications

Bioreduction and Enantioselectivity

  • Ethyl 3-oxohexanoate, closely related to Ethyl 6-oxohexanoate, is reduced to ethyl (R)-3-hydroxyhexanoate using microorganisms like Kluyveromyces marxianus and Aspergillus niger. This process achieves high conversion and enantioselectivity, important in pharmaceutical synthesis (Ramos et al., 2011).

Synthesis of Statin Precursors

  • Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a variant of Ethyl 6-oxohexanoate, is key in synthesizing statins, widely used in treating high cholesterol. This synthesis involves specific stereoselective hydrogenation processes (Tararov et al., 2006).

Biotin Synthesis

  • Ethyl 6-oxohexanoate derivatives are used in regioselective chlorination processes, forming key intermediates in the synthesis of biotin (vitamin H), which is essential for metabolic processes (Zav’yalov et al., 2006).

Water Mediated Synthesis

  • Ethyl 6-oxohexanoate is used in water-mediated synthesis processes to create compounds like ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates. This demonstrates its role in creating diverse organic compounds (Kumar et al., 2014).

Fuel Additive Research

  • Ethyl 6-oxohexanoate derivatives, such as ethyl esters, are explored in the development of biodiesel additives for diesel blends. This highlights their potential in renewable energy applications (Chotwichien et al., 2009).

Synthesis of Functionalized Tetrahydropyridines

  • Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in the synthesis of functionalized tetrahydropyridines, indicating its utility in creating complex nitrogen-containing rings (Zhu et al., 2003).

Barrier Material in Packaging

  • Ethylene Vinyl Alcohol Copolymer (EVOH), derived from ethyl 6-oxohexanoate, shows potential as a barrier material against gases and organic substances in packaging applications (Maes et al., 2018).

Safety And Hazards

Ethyl 6-oxohexanoate is classified as Acute toxicity, oral,(Category 4), H302 . It has the GHS07 pictogram and the signal word is Warning . The hazard statements are H302;H312;H332 and the precautionary statements are P261;P264;P270;P271;P280;P301+P312;P302+P352;P304+P340;P330;P363;P501 .

Future Directions

Ethyl 6-oxohexanoate is used in the synthesis of pharmaceutical agents. It is also used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against HDAC, FL3, and JAK2 .

Relevant Papers One relevant paper is “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” by Hou, Z.Q., Luo, L.G., Liu, C.Z. et al .

properties

IUPAC Name

ethyl 6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBKRSENSOXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457523
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxohexanoate

CAS RN

27983-42-2
Record name ethyl 6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A colorless solution of commercially available ethyl hept-6-enoate (7.000 g; 44.80 mmol) in dioxane (330 ml) and water (110 ml) was treated successively with 2,6-lutidine (9.603 g; 89.61 mmol), a solution of osmium tetroxide (2.5 wt. % in 2-methylpropan-2-ol; 0.56 ml), and NaIO4 (38.335 g; 179.23 mmol). The resulting beige heterogeneous reaction mixture was further stirred at rt, under nitrogen, for 13.5 h. The resulting milky mixture was treated with water (100 ml) and DCM (500 ml). The layers were separated, and the aq. layer was further extracted with DCM (200 ml/150 ml). The mixed slightly yellow organic layers were then washed with brine (200 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give crude ethyl 6-oxohexanoate as a dark-yellow/brown oil which was directly used for the next step without additional purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.603 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
38.335 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask containing ethyl 6-hydroxyhexanoate (4.07 mL, 25.0 mmol) in CH2Cl2 (25 mL) was added TEMPO (391 mg, 2.50 mmol) followed by iodobenzene diacetate (8.86 g, 27.5 mmol). The reaction was stirred 2 hours and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (20-40% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound. (See: Taber, D. F.; Teng, D. (2002) J. Org. Chem., 67: 1607.)
Quantity
4.07 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
391 mg
Type
reactant
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of pyridinium chlorochromate (2.0 g) in dichloromethane (15 ml) was added a solution of 6-hydroxyhexanoic acid ethyl ester (1.0 g) in dichloromethane (1.5 ml) in one portion and stirred for 1.5 hours at ambient temperature. Ether (15 ml) was added to the reaction mixture, and the insoluble material removed by filtration and discarded. The filtrate was purified by silica gel chromatography (diethyl ether) to give 6-oxohexanoic acid ethyl ester (884.6 mg), as a pale green oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-oxohexanoate
Reactant of Route 3
Ethyl 6-oxohexanoate
Reactant of Route 4
Ethyl 6-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-oxohexanoate

Citations

For This Compound
25
Citations
AI Rakhimov, AA Ozerov, VF Zheltobryukhov… - Fibre Chemistry, 1987 - Springer
… solution of 2,4-dinitrophenylhydrazine gave a crystalline product having a melting point of 142C, which we identified as the 2,4-dinitrophenylhydrazone of ethyl 6-oxohexanoate on the …
Number of citations: 3 link.springer.com
DF Taber, D Teng - The Journal of Organic Chemistry, 2002 - ACS Publications
… The requisite dienal 5 was prepared by ozonolysis 8 of cyclohexene to give ethyl 6-oxohexanoate 11 (Scheme 2). Wittig reaction of the phosphonium salt with 1 mol equiv of KHMDS …
Number of citations: 35 pubs.acs.org
B Xiong, SD Zhang, L Chen, B Li, HF Jiang… - Chemical …, 2016 - pubs.rsc.org
… Then, the N-alkylated ester 4a was synthesized from 3ac and ethyl 6-oxohexanoate by using (AcO) 3 BHNa as a reductant. Ultimately, the ester was converted into carboxylic acid by …
Number of citations: 48 pubs.rsc.org
CQ Ning, C Lu, L Hu, YJ Bi, L Yao, YJ He, LF Liu… - European journal of …, 2015 - Elsevier
… The title compound was prepared from 16 and ethyl 6-oxohexanoate using a procedure similar to that of compound 9. The obtained crude product was used in next step without further …
Number of citations: 40 www.sciencedirect.com
P Stamm, F Mann, M McClure, M Elias… - Journal of Chemical …, 2019 - Springer
… For comparison, an E/Z-mixture of 18 was obtained by Wittig reaction of ethyl 6-oxohexanoate with 3-hydroxypropylidenetriphenylphosphorane, followed by saponification (Scheme S1, …
Number of citations: 12 link.springer.com
M Pinza, C Farina, A Cerri, U Pfeiffer… - Journal of medicinal …, 1993 - ACS Publications
… Moreover, when L-phenylalaninamide (L-8e) was used or ethyl 6-oxohexanoate (7e) was employed as the oxoester, only the 4-imidazolidinonic intermediates 11 and 13 could be …
Number of citations: 78 pubs.acs.org
R Ramachanderan, B Schaefer - ChemTexts, 2019 - Springer
… Jones at Merck’s famous research laboratory in Rahway, New Jersey started with an aldol reaction of ethyl 6-oxohexanoate and acetaldehyde [183]. After reduction with sodium …
Number of citations: 4 link.springer.com
G Bélanger, R Larouche-Gauthier… - The Journal of …, 2006 - ACS Publications
… The synthesis of the secondary amide compound 13 started with the formation of the silyl enol ether 12 from the known ethyl 6-oxohexanoate, 13 using TBDMSOTf (Scheme 4). A …
Number of citations: 78 pubs.acs.org
N Iwasawa, S Hayakawa, M Funahashi… - Bulletin of the …, 1993 - journal.csj.jp
Various β-carbonyl radicals are generated oxidatively from cyclopropanol derivatives by the use of manganese(III) 2-pyridinecarboxylate (Mn(pic) 3 ). These β-carbonyl radicals react …
Number of citations: 88 www.journal.csj.jp
CD Evans - 2012 - researchportal.bath.ac.uk
The first example of an intramolecular ester enolate-imine cyclisation reaction for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives has been …
Number of citations: 4 researchportal.bath.ac.uk

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